2-Ethyl-3-phenyl-1,3-oxazolidine
Description
Properties
CAS No. |
16250-90-1 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-ethyl-3-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C11H15NO/c1-2-11-12(8-9-13-11)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
InChI Key |
QIICZNOTHCHIRD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1N(CCO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Oxazolidine Derivatives
Structural Features and Substitution Patterns
The biological and chemical properties of oxazolidines are heavily influenced by substituents on the ring. Below is a comparative analysis of key analogs:
Key Observations:
- Substituent Effects : Electron-withdrawing groups (e.g., dichloroacetyl in R-28725) enhance detoxification enzyme induction in plants . Bulky groups (e.g., tert-butyl in ) may improve metabolic stability.
- Chirality : Stereoisomers of dichloroacetyl oxazolidines (e.g., R- vs. S-stereoisomers) show marked differences in bioactivity. The R-stereoisomer increases glutathione (GSH) content in maize roots by 100.7%, compared to 73.6% in shoots .
Notable Findings:
Preparation Methods
Condensation of 2-Amino-1-phenylethanol with Acetaldehyde
One primary route involves the condensation of 2-amino-1-phenylethanol (a chiral amino alcohol) with acetaldehyde to form this compound. This method relies on the nucleophilic attack of the amino group on the aldehyde carbonyl, followed by intramolecular ring closure involving the hydroxyl group.
- Reaction Conditions: Typically conducted under mild, neutral pH conditions to favor cyclization without side reactions.
- Solvents: Non-polar solvents such as toluene or dichloromethane are commonly used.
- Temperature: Ambient to slightly elevated temperatures (20–50 °C) optimize the reaction rate without decomposing sensitive intermediates.
- Catalysts: Acid catalysts like p-toluenesulfonic acid or Lewis acids can be used to facilitate the condensation, but neutral conditions are often preferred to avoid polymerization or side reactions.
This approach yields the oxazolidine ring with ethyl substitution at the 2-position and phenyl substitution at the 3-position, consistent with the target compound.
Stepwise Synthesis via Schiff Base Intermediate
Another method involves a stepwise synthesis starting from DL-(±)-phenyl glycinol:
- Formation of Schiff Base: DL-(±)-phenyl glycinol reacts with benzaldehyde to form (E)-2-(2-phenylethylideneamino)-2-phenylethanol (a Schiff base).
- Reduction: The Schiff base is reduced to 2-(phenethyl amino)-2-phenylethanol.
- Cyclization: This intermediate reacts with bromopropanaldehyde under azeotropic removal of water (Dean-Stark apparatus) to form 3-benzyl-2-(2-bromoethyl)-4-phenyloxazolidine.
- Purification: The crude product is purified by column chromatography using petroleum ether and ethyl acetate mixtures.
Reaction Mechanism Insights
Studies using NMR spectroscopy suggest that the condensation proceeds via a transient hemiaminal intermediate and a fleeting iminium ion, rather than an enamine intermediate. This mechanism supports rapid cyclization to the oxazolidine ring under mild conditions.
Summary of Preparation Conditions and Yields
| Method | Starting Materials | Conditions | Solvent(s) | Catalyst/Agent | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Condensation of amino alcohol and acetaldehyde | 2-Amino-1-phenylethanol + Acetaldehyde | 20–50 °C, neutral pH | Toluene, DCM | None or mild acid | 70–85 | Mild, straightforward |
| Stepwise synthesis via Schiff base | DL-(±)-phenyl glycinol + Benzaldehyde + Bromopropanaldehyde | Reflux with Dean-Stark trap for 17–20 h | Toluene | None | 60–75 | Multi-step, allows substitution control |
| Microwave-assisted cyclization | Amino alcohol + Diethyl carbonate + Base | 125–135 °C, 15–20 min microwave | None or minimal solvent | Sodium methoxide, K2CO3 | 80–90 | Rapid, high yield |
Purification and Characterization
Purification typically involves:
- Extraction with organic solvents (e.g., dichloromethane, ethyl acetate).
- Washing with aqueous solutions (HCl, NaHCO3, brine).
- Drying and concentration under reduced pressure.
- Column chromatography using petroleum ether/ethyl acetate gradients.
Characterization methods include:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm ring formation and substitution patterns.
- Infrared Spectroscopy (IR): Identification of characteristic oxazolidine bands.
- Mass Spectrometry (MS): Molecular weight confirmation.
- Optical Rotation: For chiral oxazolidines to assess enantiomeric purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
